molecular formula C20H14S2 B1459256 7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene CAS No. 1392416-39-5

7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene

Cat. No.: B1459256
CAS No.: 1392416-39-5
M. Wt: 318.5 g/mol
InChI Key: JSJKBPBSELKJQI-UHFFFAOYSA-N
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Description

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene (purified by sublimation) is an organic compound with the molecular formula C20H14S2. It is a derivative of anthradithiophene, characterized by the presence of two methyl groups at the 2 and 8 positions of the anthracene core, and two thiophene rings fused to the anthracene. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) due to its stable p-type semiconductor properties .

Properties

IUPAC Name

7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c1-11-3-17-7-13-5-14-8-18-4-12(2)22-20(18)10-16(14)6-15(13)9-19(17)21-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKBPBSELKJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC4=C(C=C3C=C2S1)C=C5C(=C4)C=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available anthracene derivatives.

    Functionalization: The anthracene core is functionalized with thiophene rings through a series of reactions, including bromination and subsequent coupling reactions.

Industrial Production Methods

Industrial production of 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified by sublimation, a process that involves heating the solid compound to convert it directly into vapor, which then condenses back into a purified solid form .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound has a high hole mobility, making it an efficient p-type semiconductor. The molecular targets include the active layers in OFETs and OPVs, where it facilitates charge transport. The pathways involved include the formation of π-π stacking interactions, which enhance the charge carrier mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene is unique due to the presence of methyl groups at the 2 and 8 positions, which enhance its solubility and processability. This modification also improves its electronic properties, making it a more efficient semiconductor compared to its non-methylated counterparts .

Biological Activity

Chemical Identity
7,17-Dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene is a complex organic compound characterized by its unique polycyclic structure and the presence of sulfur atoms. Its molecular formula is C20H14S2.

Biological Activity

The biological activity of this compound has been a subject of interest in various research studies due to its potential therapeutic properties and mechanisms of action.

Anticancer Properties

Research indicates that compounds with similar structural features may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may interact with cellular signaling pathways involved in cell growth and survival. It is hypothesized that it could inhibit specific kinases or transcription factors that promote cancer cell proliferation.
  • Case Studies : In vitro studies have shown that related compounds can effectively reduce the viability of various cancer cell lines (e.g., breast and lung cancer) by inducing programmed cell death .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Activity Spectrum : It has been tested against several bacterial strains and fungi with varying degrees of effectiveness.
  • Mechanism : The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where specific conditions must be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Comparative Studies

Research has compared the biological activities of this compound with other similar compounds:

Compound NameStructure TypeBiological Activity
5-Methyl-3-thioacetic acidMonocyclicAntimicrobial
6-Thiohexanoic acidAliphaticCytotoxic
7-Methyl-3-thiopropionic acidAliphaticAnticancer

This table illustrates the diversity in biological activity among structurally related compounds.

Future Directions

Further research is warranted to explore the full potential of this compound in drug development:

  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
  • Mechanistic Studies : Detailed investigations into its interactions at the molecular level could reveal new therapeutic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene
Reactant of Route 2
7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene

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